1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione
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Overview
Description
1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione is a heterocyclic compound featuring a pyrazole ring fused with a diazinane-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with diketones, followed by cyclization to form the pyrazole ring. The diazinane-dione moiety can be introduced through subsequent reactions involving suitable reagents and catalysts .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, utilizing batch or continuous flow reactors to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives, as well as substituted compounds with different functional groups attached to the pyrazole or diazinane-dione rings .
Scientific Research Applications
1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(1H-Pyrazol-4-yl)-1H-benzimidazoles: These compounds share the pyrazole ring but have a benzimidazole moiety instead of the diazinane-dione structure.
Imidazole Derivatives: Compounds containing the imidazole ring, which is structurally similar to the pyrazole ring.
Uniqueness: 1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione is unique due to its combination of the pyrazole and diazinane-dione rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c12-6-1-2-11(7(13)10-6)5-3-8-9-4-5/h3-4H,1-2H2,(H,8,9)(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCRUYKFWKFYJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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